molecular formula C23H24N+ B14365723 2,6-Diethyl-1-(9H-fluoren-9-yl)-4-methylpyridin-1-ium CAS No. 90239-33-1

2,6-Diethyl-1-(9H-fluoren-9-yl)-4-methylpyridin-1-ium

Cat. No.: B14365723
CAS No.: 90239-33-1
M. Wt: 314.4 g/mol
InChI Key: RXUTZGRIUQFRQW-UHFFFAOYSA-N
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Description

2,6-Diethyl-1-(9H-fluoren-9-yl)-4-methylpyridin-1-ium is a complex organic compound that features a pyridinium core substituted with diethyl, fluorenyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diethyl-1-(9H-fluoren-9-yl)-4-methylpyridin-1-ium typically involves multi-step organic reactions. One common method involves the alkylation of a pyridine derivative with fluorenyl and ethyl groups under controlled conditions. The reaction conditions often include the use of strong bases and solvents such as dichloromethane or tetrahydrofuran to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2,6-Diethyl-1-(9H-fluoren-9-yl)-4-methylpyridin-1-ium can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridinium nitrogen, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives of the fluorenyl and pyridinium rings.

    Reduction: Reduced forms of the pyridinium ring.

    Substitution: Alkylated pyridinium derivatives.

Scientific Research Applications

2,6-Diethyl-1-(9H-fluoren-9-yl)-4-methylpyridin-1-ium has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Studied for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which 2,6-Diethyl-1-(9H-fluoren-9-yl)-4-methylpyridin-1-ium exerts its effects involves its interaction with specific molecular targets. The compound can intercalate into DNA, affecting transcription and replication processes. It may also interact with enzymes, altering their activity and leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    2,6-Diethyl-4-methylpyridine: Lacks the fluorenyl group, making it less structurally complex.

    9H-Fluoren-9-yl-pyridinium: Similar structure but without the diethyl and methyl substitutions.

Uniqueness

2,6-Diethyl-1-(9H-fluoren-9-yl)-4-methylpyridin-1-ium is unique due to the combination of its substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable in specific research applications where these properties are advantageous.

Properties

CAS No.

90239-33-1

Molecular Formula

C23H24N+

Molecular Weight

314.4 g/mol

IUPAC Name

2,6-diethyl-1-(9H-fluoren-9-yl)-4-methylpyridin-1-ium

InChI

InChI=1S/C23H24N/c1-4-17-14-16(3)15-18(5-2)24(17)23-21-12-8-6-10-19(21)20-11-7-9-13-22(20)23/h6-15,23H,4-5H2,1-3H3/q+1

InChI Key

RXUTZGRIUQFRQW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=[N+]1C2C3=CC=CC=C3C4=CC=CC=C24)CC)C

Origin of Product

United States

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